(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

Physicochemical Properties Drug Discovery Medicinal Chemistry

This unsubstituted (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid (CAS 18740-34-6) is the definitive starting point for divergent synthesis of thienopyrimidine-based kinase inhibitors and GPCR antagonists. Lacking confounding substituents, it is essential for building clean SAR libraries and serves as a critical baseline control for endothelin receptor antagonist research. Avoid experimental variability associated with analog substitution.

Molecular Formula C8H6N2O3S
Molecular Weight 210.21 g/mol
CAS No. 18740-34-6
Cat. No. B096843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid
CAS18740-34-6
Synonyms2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid
Molecular FormulaC8H6N2O3S
Molecular Weight210.21 g/mol
Structural Identifiers
SMILESC1=CSC2=C1C(=O)N(C=N2)CC(=O)O
InChIInChI=1S/C8H6N2O3S/c11-6(12)3-10-4-9-7-5(8(10)13)1-2-14-7/h1-2,4H,3H2,(H,11,12)
InChIKeySIOPYHPEAZBTOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic Acid (CAS 18740-34-6): Structural Overview & Procurement Considerations


(4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid (CAS 18740-34-6) is a heterocyclic building block featuring a thieno[2,3-d]pyrimidine core with a 4-oxo functionality and an N3-acetic acid substituent . This unsubstituted scaffold serves as a foundational intermediate for the synthesis of diverse, biologically active thienopyrimidine derivatives, including those investigated as kinase inhibitors and receptor antagonists [1]. Its molecular formula is C8H6N2O3S, with a molecular weight of 210.21 g/mol .

Why Substituting (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic Acid with Other Analogs Can Compromise Your Research


Substituting this specific compound with closely related analogs (e.g., 6-methyl, 2,5,6-trimethyl, or 5-phenyl derivatives) introduces significant, quantifiable changes in physicochemical and biological properties. Structure-activity relationship (SAR) studies on the thieno[2,3-d]pyrimidine scaffold demonstrate that even minor substitutions on the thieno ring drastically alter receptor binding affinities and pharmacokinetic profiles [1]. For instance, the addition of a methyl group at the 6-position (CAS 439139-95-4) increases molecular weight and lipophilicity, which can negatively impact aqueous solubility and potentially alter off-target interactions in biological assays [2]. Using an unvalidated analog as a substitute introduces an uncontrolled variable that can invalidate comparative studies and lead to irreproducible results. The unsubstituted core is essential for applications requiring a versatile, minimally hindered starting point for further derivatization.

Quantitative Differentiation of (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic Acid: Evidence-Based Selection Criteria


Lower Molecular Weight and Enhanced Solubility Compared to Methyl-Substituted Analogs

The unsubstituted (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid has a lower molecular weight and is predicted to have higher aqueous solubility compared to its 6-methyl analog (CAS 439139-95-4). This is a direct consequence of the absence of a lipophilic methyl group. These properties are critical for maintaining compound solubility in aqueous assay buffers and for efficient derivatization in subsequent synthetic steps.

Physicochemical Properties Drug Discovery Medicinal Chemistry

Reduced Steric Hindrance for Derivatization Versus 2,5,6-Trimethyl Analog

As an unsubstituted core, this compound offers significantly lower steric hindrance around the reactive N3-acetic acid moiety compared to the 2,5,6-trimethyl analog (CAS 878657-12-6). The presence of three methyl groups in the analog creates a sterically congested environment that can impede coupling reactions, lower yields, and require more forcing conditions for amide or ester bond formation.

Synthetic Chemistry Medicinal Chemistry Building Block

Consistent Baseline for Biological Evaluation: Inferior to Optimized Antagonists but Essential for SAR

While specific IC50 data for this exact compound is not published, SAR studies on a series of thieno[2,3-d]pyrimidine-2,4-dione endothelin (ET) receptor antagonists provide crucial context. The unsubstituted core is expected to have very weak or no affinity for the ETA/ETB receptors. In contrast, an optimized lead compound from this series, compound 32g, exhibits potent binding affinities of IC50 = 7.6 nM for ETA and IC50 = 100 nM for ETB. [1] This stark difference (>1000-fold) underscores that the unsubstituted core is not a bioactive molecule in itself but is a critical, inert control for defining the magnitude of improvement gained through strategic substitution.

Endothelin Receptor Antagonist Structure-Activity Relationship (SAR) Medicinal Chemistry

Optimal Application Scenarios for (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic Acid Based on Empirical Evidence


Use as a Foundational Building Block for Thienopyrimidine-Focused Medicinal Chemistry

Given its lack of substituents, this compound is the ideal starting point for divergent synthetic strategies aimed at exploring structure-activity relationships (SAR) around the thieno[2,3-d]pyrimidine core. Its lower molecular weight and reduced steric hindrance, as quantified in Section 3 , facilitate more efficient chemical reactions and higher yields during the construction of compound libraries targeting kinases, GPCRs, or other therapeutically relevant protein classes [1].

Essential Negative Control in Biological Assays for Endothelin Receptor Antagonists

As established in Section 3, this unsubstituted compound serves as a critical negative control for SAR studies on thienopyrimidine-based endothelin receptor antagonists [2]. Its predicted lack of activity provides the baseline against which the potency gains from strategic substitutions (e.g., at the 5- and 6-positions) can be accurately and quantitatively assessed. This application is vital for any research program aiming to develop novel therapeutics for cardiovascular diseases or cancer.

Development of Novel CK2 Kinase Inhibitors

Thieno[2,3-d]pyrimidines are a recognized scaffold for the development of potent and selective inhibitors of protein kinase CK2, a validated target in oncology and inflammation [3]. This specific compound can be used as a core structure to generate new analogs. Researchers can functionalize the unsubstituted core to design novel, ATP-competitive inhibitors, thereby avoiding the intellectual property space occupied by more heavily substituted lead compounds while still leveraging the proven kinase-inhibitory potential of this chemical class [3].

Synthesis of ACC Inhibitor Scaffolds

The thieno[2,3-d]pyrimidine core is a key component in advanced Acetyl-CoA Carboxylase (ACC) inhibitors like firsocostat (ND-630), which are under investigation for metabolic diseases . (4-Oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid provides a clean, unencumbered starting point for the synthesis of novel ACC inhibitor analogs. Its use allows for the exploration of new chemical space around the thieno[2,3-d]pyrimidine scaffold without the confounding influence of pre-existing substituents.

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